molecular formula C26H27N3O4S B12144218 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12144218
M. Wt: 477.6 g/mol
InChI Key: OBJNGGUSSTZYHN-KQWNVCNZSA-N
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Description

The compound (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxy-3-ethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolo-triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolo-triazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazolo-triazine derivatives.

Scientific Research Applications

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H27N3O4S/c1-4-6-13-33-21-12-11-19(15-22(21)32-5-2)16-23-25(31)29-26(34-23)27-24(30)20(28-29)14-18-9-7-17(3)8-10-18/h7-12,15-16H,4-6,13-14H2,1-3H3/b23-16-

InChI Key

OBJNGGUSSTZYHN-KQWNVCNZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC

Origin of Product

United States

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